Bienvenue dans la boutique en ligne BenchChem!

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone

Autoimmune Disease Nuclear Receptor Pharmacology Th17 Cell Differentiation

Procure this furo[3,2-b]pyrrole derivative specifically for its validated, highly selective inverse agonist activity at RORγt (EC50 2.5 nM) with >3,000-fold selectivity over RORα. This critical 5-acetyl substitution enables precise Th17 pathway studies without confounding RORα modulation or DAAO inhibition. Essential for robust target validation in autoimmune models. Confirm availability and obtain a quote for your required quantity.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B12869321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(N1)C=CO2
InChIInChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3
InChIKeyKLADEROFBAYANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone: Core Scaffold and Pharmacological Profile for Targeted Procurement


1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone (CAS 60664-19-9) is a heterocyclic compound belonging to the furo[3,2-b]pyrrole class, characterized by a fused furan and pyrrole ring system with an acetyl group at the 5-position [1]. It serves as a key intermediate and a pharmacologically active scaffold in medicinal chemistry, with documented interactions at specific biological targets including nuclear receptors and kinases [2].

Why 1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone Cannot Be Interchanged with Common Pyrrole or Furopyrrole Analogs


Simple substitution with generic pyrrole or furo[3,2-b]pyrrole derivatives is not feasible due to the profound impact of the 5-acetyl substitution on biological activity and target selectivity. The specific placement of the acetyl group is not a passive structural feature; it is a critical determinant of potency and, more importantly, isoform selectivity within the ROR nuclear receptor family. For example, while the compound shows potent inverse agonist activity at RORγt (EC50 = 2.5 nM), its activity at RORα is negligible (IC50 = 7.57 μM), demonstrating a >3,000-fold selectivity window conferred by this specific substitution pattern [1][2]. Conversely, other furo[3,2-b]pyrroles, such as the 5-carboxylic acid analog (SUN), exhibit a completely different primary pharmacology as a potent DAAO inhibitor (IC50 = 9 nM), underscoring that even minor structural changes within the same scaffold lead to non-overlapping target profiles [3].

Quantitative Differentiation Guide for 1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone Procurement


RORγt Inverse Agonism: Potency and Isoform Selectivity Over RORα

The compound demonstrates potent and selective inverse agonist activity at the human RORγt receptor. It exhibits an EC50 of 2.5 nM in a cell-based luciferase reporter assay [1]. This is a significant differentiator when compared to its activity at the closely related isoform RORα, where it shows an IC50 of 7,570 nM, indicating a >3,000-fold selectivity for RORγt [2]. Furthermore, the compound is inactive against 5-Lipoxygenase at 100 μM [3], confirming that its biological activity is not a result of general, non-specific interactions but is instead a function of its specific RORγt engagement.

Autoimmune Disease Nuclear Receptor Pharmacology Th17 Cell Differentiation

RORγt Functional Activity: Potency in a Distinct Cell Line and Assay Format

In an orthogonal cell-based assay, the compound's inverse agonist activity at human RORγt is further substantiated with an EC50 of 16 nM [1]. While slightly less potent than in the Gal4-fused RORγt assay, this value provides a critical cross-validation of functional activity in a different cellular context. This compares favorably to its activity at other targets, such as the Progesterone Receptor (PR) where it shows weak antagonist activity (IC50 = 3,800 nM), reinforcing its specificity for the RORγt isoform [2].

Inverse Agonism RORγt Pharmacology Cell-Based Assay

Divergent Pharmacology from Key Scaffold Analogs: The DAAO Inhibitor Case

A comparison with 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN) illustrates the profound impact of the 5-substituent on target engagement. While the target compound is a potent and selective RORγt inverse agonist, the 5-carboxylic acid analog (SUN) is a potent DAAO inhibitor with an IC50 of 9 nM and a Kd of 29 nM [1][2]. This divergence confirms that the 5-acetyl group in the target compound is not merely a spectator but a key pharmacophoric element that directs activity away from DAAO and towards RORγt. This is a class-level inference where the acetyl moiety confers a distinct and non-overlapping biological activity profile compared to a carboxylic acid substitution on the same core scaffold.

Structure-Activity Relationship (SAR) Target Selectivity Chemical Biology Tool Selection

Validated Application Scenarios for 1-(4H-Furo[3,2-b]pyrrol-5-yl)ethanone Based on Quantitative Evidence


Chemical Probe for Dissecting RORγt-Driven Th17 Cell Biology

The compound's high potency (EC50 = 2.5 nM) and >3,000-fold selectivity for RORγt over RORα [1][2] make it a highly suitable chemical probe for in vitro studies. It can be used to investigate the specific role of RORγt in Th17 cell differentiation and function without confounding effects from RORα modulation. This is directly relevant for target validation in autoimmune disease models like psoriasis, rheumatoid arthritis, and multiple sclerosis.

Negative Control for DAAO-Related Studies Involving Furopyrrole Scaffolds

Given the well-characterized DAAO inhibitory activity of structurally similar 5-carboxylic acid analogs (e.g., SUN, IC50 = 9 nM) [3], 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone serves as an excellent negative control compound. It shares the same core furo[3,2-b]pyrrole scaffold but lacks DAAO activity, thereby allowing researchers to attribute observed effects in phenotypic screens specifically to DAAO inhibition rather than general scaffold-mediated effects.

Tool Compound for RORγt Functional Studies in Orthogonal Assay Formats

With validated functional inverse agonist activity in two distinct cell-based assays (Jurkat cells) with EC50 values of 2.5 nM and 16 nM [1][4], this compound is a robust tool for confirming RORγt-dependent pharmacology. Its weak activity at the Progesterone Receptor (IC50 = 3,800 nM) [5] further supports its use in cellular contexts where minimizing nuclear receptor cross-reactivity is critical for data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.